5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole is an organic compound with the molecular formula C37H34O4 and a molecular weight of 542.66 g/mol . This compound is characterized by its complex structure, which includes multiple benzyl and phenylmethoxy groups attached to an ethanone core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group modifications . The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Functional Group Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole can be compared with similar compounds such as:
Bis(4-tert-butylphenyl) ether: This compound has a similar ether linkage but differs in the substitution pattern on the benzene rings.
4,4’-Bis(diethylamino)benzophenone: This compound features a benzophenone core with diethylamino groups, differing in both structure and functional groups.
The uniqueness of this compound lies in its specific combination of benzyl and phenylmethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMPNAOHMKELN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.